α3β4 vs. α7 nAChR Subtype Selectivity: A 85-Fold Ki Difference Defines Its Binding Profile
The target compound exhibits a marked selectivity for the α3β4 nAChR subtype over the α7 subtype. Its affinity for rat α3β4 nAChR expressed in HEK cells is measured at Ki = 2.6 nM. In contrast, its affinity for the human α7 nAChR is Ki = 221 nM, representing an 85-fold difference [1]. This intra-compound selectivity profile is a critical differentiating factor. While direct data for the N1-unsubstituted analog (BRD0705) at these nAChR targets is absent, its known primary target (GSK3α/β) is structurally and functionally unrelated, indirectly confirming that the N1 substitution is a key selectivity switch.
| Evidence Dimension | Binding affinity (Ki) for neuronal nAChR subtypes |
|---|---|
| Target Compound Data | α3β4 Ki = 2.6 nM; α7 Ki = 221 nM |
| Comparator Or Baseline | Intra-compound comparison between α3β4 and α7 subtypes. Comparator analog BRD0705 (N1-unsubstituted) has no reported nAChR activity, its primary activity is GSK3α inhibition (IC50=66 nM). |
| Quantified Difference | 85-fold selectivity for α3β4 over α7 within the target compound. BRD0705 shows a complete divergence in target class. |
| Conditions | Rat α3β4 nAChR expressed in HEK cells; presence of [3H]epibatidine; human α7 nAChR (unknown origin). BRD0705: GSK3α inhibition assay. |
Why This Matters
For research focused on α3β4-mediated signaling, this selectivity profile justifies procurement over N1-unsubstituted analogs that lack nAChR activity entirely.
- [1] BindingDB. BDBM50534287 (CHEMBL4519018). Ki data for α3β4 and α7 nAChR subtypes. View Source
